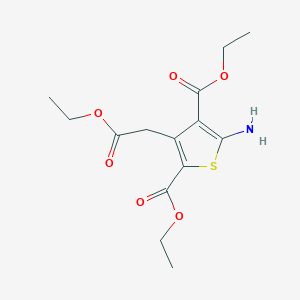![molecular formula C16H14ClNO2 B3037813 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 626225-81-8](/img/structure/B3037813.png)
4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
説明
4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one, also known as CBMBO, is a heterocyclic compound that is used extensively in scientific research. This molecule is an oxazinone derivative, which is a type of six-membered aromatic ring system. It is a colorless solid that is soluble in water and other organic solvents. CBMBO is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying enzyme-catalyzed reactions.
科学的研究の応用
Microwave Synthesis and Biological Evaluation
The application of 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one in scientific research has been explored in the context of microwave synthesis of chiral derivatives and their subsequent biological evaluation. A study highlighted the synthesis of optically active N-benzyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones via Smiles rearrangement, utilizing both conventional and microwave irradiation conditions. These compounds demonstrated significant inhibition against Gram-positive bacteria and fungi, suggesting their potential in antibiotic development (Li-juan Meng et al., 2013).
Novel Synthesis Approaches
Another research avenue has been the exploration of innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, a category to which this compound belongs. These compounds are of interest in biology and medication, prompting efforts to develop new synthesis techniques. Through the use of 2-aminophenol as a starting material, various derivatives have been successfully synthesized, showcasing the versatility and potential applications of these compounds in pharmacological and synthetic chemistry contexts (詹淑婷, 2012).
Antimicrobial Activity
Further research has delved into the antimicrobial properties of benzo[1,4]oxazin-3(4H)-one derivatives. A study synthesized these derivatives via Smiles rearrangement and evaluated their in vitro antimicrobial activity against various bacterial strains and fungi. The findings revealed that the compounds, particularly those with fluorine atoms, exhibited potent antimicrobial properties, offering insights into the design of new antimicrobial agents based on the benzo[1,4]oxazin-3(4H)-one scaffold (Liang Fang et al., 2011).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzo[1,4]oxazin-3-one derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the compound’s potential to undergo nucleophilic substitution reactions could influence the pathways involving the targets it binds to . .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been known to exhibit antimicrobial activity, showing potency toward gram-positive and gram-negative microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be influenced by the pH of the environment, which can affect its ionization state and, consequently, its interaction with its targets . .
生化学分析
Biochemical Properties
4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as human leucocyte elastase and C1r serine protease . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. Additionally, this compound can bind to DNA, acting as an antitumor agent by interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In breast cancer cell lines, such as MCF-7 and HCC1954, this compound has demonstrated the ability to inhibit cell proliferation . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cancer cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and DNA, altering their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antitumor activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .
特性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11-16(19)18(10-12-6-2-3-7-13(12)17)14-8-4-5-9-15(14)20-11/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESORBQACFGSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



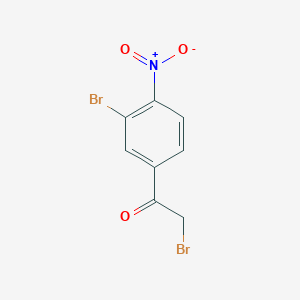
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037734.png)
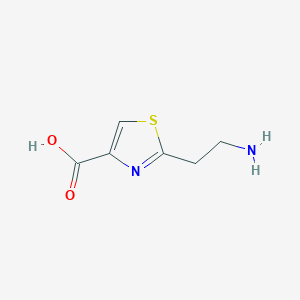
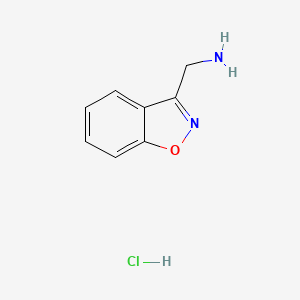


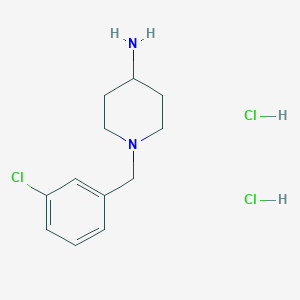

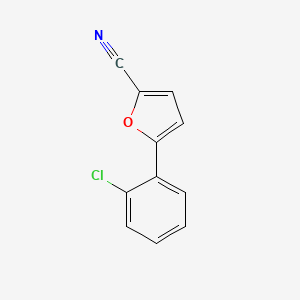
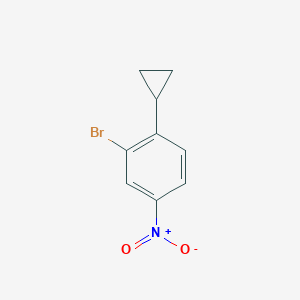

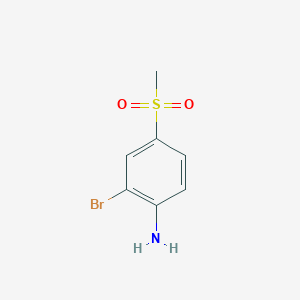
![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)
